2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide
Overview
Description
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiazole derivatives have been found to exert their effects through various mechanisms, depending on the specific functional groups attached to the ring .
Biochemical Pathways
A related compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2h-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl) acetamide (fa2), has been found to inhibit alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate metabolism .
Pharmacokinetics
In silico studies of a related compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2h-benzo[e][1,2]thiazin-2-yl)-1-(2-bromophenyl) acetamide (fa2), revealed favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exert a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as alpha-glucosidase and alpha-amylase . These interactions are primarily non-competitive, indicating that the compound binds to an allosteric site rather than the active site of the enzyme. This binding alters the enzyme’s conformation, reducing its activity and affecting the overall metabolic process.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the insulin signaling pathway, thereby influencing glucose uptake and metabolism in cells . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes and cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s interaction with alpha-glucosidase and alpha-amylase involves non-competitive inhibition, where it binds to an allosteric site, changing the enzyme’s conformation and reducing its activity . This inhibition affects the breakdown of carbohydrates, thereby influencing glucose levels in the body. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved glucose metabolism and reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alpha-glucosidase and alpha-amylase, affecting the breakdown of carbohydrates and glucose metabolism . The compound’s influence on these pathways can lead to changes in metabolic flux and metabolite levels, highlighting its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate cellular sites to modulate biochemical processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide typically involves the reaction of 2-bromobenzylamine with sulfur dioxide and a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired thiazinane ring. Common reagents used in this synthesis include thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or the thiazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle but differ in their ring structure and properties.
Benzothiazines: Similar in structure but with different substituents and biological activities.
Indoles: These compounds have a nitrogen-containing heterocycle and are known for their diverse biological activities
Uniqueness
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide is unique due to its specific ring structure and the presence of both bromine and sulfone groups. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-bromophenyl)thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)12-7-3-4-8-15(12,13)14/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZFTTJLEYFJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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